5-(3-chloro-2-hydroxypropoxy)pentan-1-ol
Description
5-(3-Chloro-2-hydroxypropoxy)pentan-1-ol is a polyol derivative featuring a pentan-1-ol backbone substituted with a 3-chloro-2-hydroxypropoxy group.
Properties
CAS No. |
18485-61-5 |
|---|---|
Molecular Formula |
C8H17ClO3 |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol |
InChI |
InChI=1S/C8H17ClO3/c9-6-8(11)7-12-5-3-1-2-4-10/h8,10-11H,1-7H2 |
InChI Key |
JVFCDENSTURUFN-UHFFFAOYSA-N |
SMILES |
C(CCO)CCOCC(CCl)O |
Canonical SMILES |
C(CCO)CCOCC(CCl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-2-hydroxypropoxy)pentan-1-ol typically involves the reaction of 1-pentanol with epichlorohydrin under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-pentanol attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of surfactants and polymeric materials.
Mechanism of Action
The mechanism of action of 5-(3-chloro-2-hydroxypropoxy)pentan-1-ol involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. Its chlorohydrin group allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
Structural Analogues with Pentan-1-ol Backbone
Several pentan-1-ol derivatives from the evidence share structural similarities but differ in substituents:
Key Observations :
- Melting Points: Chlorinated analogs like Be5 exhibit higher melting points (~136–138°C) than non-halogenated derivatives (e.g., 3j at 84°C), suggesting stronger intermolecular forces due to halogen bonding .
Chromatographic and Spectroscopic Behavior
- Retention and Migration : Pentan-1-ol derivatives () show similar retention times but distinct migration times in analytical methods. The target compound’s chloro and hydroxypropoxy groups may enhance polarity, leading to longer retention in reverse-phase chromatography compared to simpler alcohols like (E)-2-hexen-1-ol .
- NMR Trends : In , chlorinated derivatives (e.g., Ae5, Be5) exhibit downfield shifts in $^13$C NMR for chlorine-adjacent carbons (~120–140 ppm). Similar shifts are expected for the target compound’s chloro-substituted propoxy chain .
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